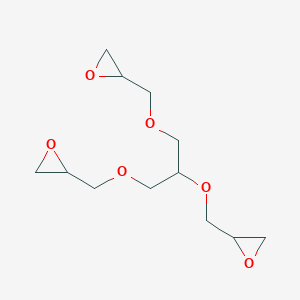
Glycerol triglycidyl ether
Cat. No. B081281
Key on ui cas rn:
13236-02-7
M. Wt: 260.28 g/mol
InChI Key: SYEWHONLFGZGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06737466B2
Procedure details


2-Butenedioic acid (2Z)-sodium salt, polymer with 1,3-butadiene, ethenylbenzene, 2,5-furandione, 2-methyl-1-propene and 2,2′,2″-[1,2,3-propanethyltris(oxymethylene)]tris[oxirane], block (9Cl)
[Compound]
Name
2-Butenedioic acid (2Z)-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
C=CC=C.[CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[CH2:6].O1[C:17](=[O:18])[CH:16]=CC1=O.CC(C)=C.C(OCC1CO1)C(OCC1CO1)COCC1CO1>>[O:18]1[CH:17]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH:5]=[CH2:6])[CH2:16]1
|
Inputs


Step One
[Compound]
|
Name
|
2-Butenedioic acid (2Z)-sodium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(C=CC1=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(COCC1OC1)OCC1OC1)OCC1OC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CC1CCCCCCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
